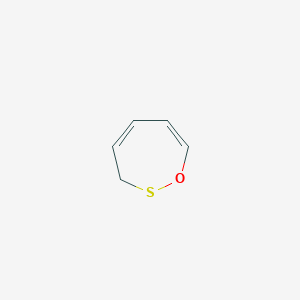

3H-1,2-Oxathiepin

Description

Contextualization within Seven-Membered Heterocycles

Seven-membered heterocycles are a noteworthy class of compounds in organic chemistry. wikipedia.orgacs.org Unlike their five- and six-membered counterparts, which are generally planar and aromatic, seven-membered rings are typically non-planar and possess a higher degree of conformational flexibility. This structural characteristic can be advantageous in fields like medicinal chemistry, where the ability of a molecule to adopt various conformations can be crucial for its interaction with biological targets.

The introduction of two different heteroatoms, oxygen and sulfur, into the seven-membered ring, as seen in 3H-1,2-oxathiepin, further diversifies the chemical properties of the system. The presence of the sulfur atom, in particular, offers opportunities for various chemical transformations, including oxidation and metal-catalyzed cross-coupling reactions. The synthesis of seven-membered heterocyclic rings containing one, two, or three heteroatoms such as nitrogen, oxygen, or sulfur continues to be an active area of research. doi.org

Historical Perspectives on Related Sulfur-Oxygen Heterocycles

The history of heterocyclic chemistry dates back to the 1800s, with many foundational discoveries occurring in step with the broader development of organic chemistry. wikipedia.orgnumberanalytics.comresearchgate.net Early work focused on five- and six-membered aromatic systems like furan (B31954), pyrrole, thiophene, and pyridine. numberanalytics.com The exploration of larger and more complex heterocyclic systems, including those containing both sulfur and oxygen, came later.

While the specific history of this compound is not extensively documented, the study of sulfur-oxygen heterocycles has been driven by their interesting chemical properties and biological activities. For instance, the synthesis of 1,2-dithiole (B8566573) derivatives, a class of five-membered sulfur heterocycles, was first reported in 1884. nih.gov The development of synthetic methods for various sulfur-containing heterocycles has been a continuous effort in the field. researchgate.net The exploration of seven-membered rings containing both sulfur and oxygen is part of this ongoing endeavor to expand the toolkit of synthetic chemists and explore novel chemical space.

Structural Significance as a Chemical Scaffold

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The concept of a "privileged scaffold" refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of its substituents. nih.gov

While the parent this compound ring system itself is not widely cited as a privileged scaffold, its derivatives, particularly benz-fused analogs like benzoxathiepinones, have emerged as important structures in medicinal chemistry. researchgate.netresearchgate.net The seven-membered ring provides a three-dimensional architecture that can be exploited for specific binding interactions. The presence of the oxygen and sulfur atoms introduces polarity and potential hydrogen bonding sites, which can be crucial for biological activity. The ability to modify the scaffold at various positions allows for the fine-tuning of a compound's pharmacological profile. The search for new and unusual ring systems as scaffolds is a key strategy in modern medicinal chemistry to address challenges such as potency, selectivity, and intellectual property. rsc.org

Current Research Landscape and Academic Interest

The current research landscape for the parent this compound is limited, with a notable scarcity of studies focused directly on its synthesis and reactivity. However, there is significant academic interest in derivatives of the 1,2-oxathiepin ring system.

Research efforts have been more concentrated on substituted and fused-ring systems, such as 3H,7H- wikipedia.orgCurrent time information in Washington, DC, US.oxathiepin-4-ones and various benzoxathiepine derivatives. researchgate.netresearchgate.net For example, the photoisomerization of 2H,6H-thiin-3-one 1-oxides has been reported as a route to 3H,7H- wikipedia.orgCurrent time information in Washington, DC, US.oxathiepin-4-ones. researchgate.net Furthermore, the synthesis of 5-substituted-5H-benzoxathiepine-2(3H)-ones has been achieved through organocatalytic asymmetric addition reactions. researchgate.net These studies highlight the ongoing efforts to develop synthetic methodologies to access and functionalize the oxathiepin core.

The interest in these derivatives is often driven by their potential biological activities. For instance, certain benzothiazepine (B8601423) derivatives, which are structurally related to benzoxathiepins, are known to have applications in pharmaceuticals. researchgate.net The exploration of the chemical space around the 1,2-oxathiepin core remains an active area, suggesting that while the parent compound may be understudied, the broader structural motif holds promise for future discoveries.

Structure

3D Structure

Properties

CAS No. |

291-82-7 |

|---|---|

Molecular Formula |

C5H6OS |

Molecular Weight |

114.17 g/mol |

IUPAC Name |

3H-oxathiepine |

InChI |

InChI=1S/C5H6OS/c1-2-4-6-7-5-3-1/h1-4H,5H2 |

InChI Key |

UGJWJWTYLWRXFE-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=COS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3h 1,2 Oxathiepin and Its Derivatives

Ring Formation Strategies and Precursor Chemistry

The formation of the 3H-1,2-oxathiepin ring is a key step in accessing this class of compounds. Strategies often involve the creation of the core heterocyclic structure from acyclic or different cyclic precursors, with photochemistry playing a significant role.

Photoinduced Transformations and Rearrangements

Photochemical methods offer a powerful tool for the synthesis of complex molecules by accessing excited states and enabling transformations that are not readily achievable through thermal means.

A notable photochemical route to a related system involves the photoisomerization of 2H,6H-thiin-3-one 1-oxides. researchgate.net Irradiation of these cyclic sulfoxides can induce a rearrangement to form 3H,7H- researchgate.netresearchgate.netoxathiepin-4-ones. researchgate.net This transformation highlights the utility of light-induced reactions in constructing the oxathiepin ring system. While the provided information focuses on the oxathiepin-4-one derivative, it underscores the potential of photoisomerization in synthesizing the core this compound structure.

Table 1: Photoisomerization of 2H,6H-Thiin-3-one 1-Oxides

| Starting Material | Product | Reaction Type | Reference |

|---|---|---|---|

| 2H,6H-Thiin-3-one 1-oxides | 3H,7H- researchgate.netresearchgate.netOxathiepin-4-ones | Photoisomerization | researchgate.net |

Understanding the mechanism of photochemical reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often involve computational and spectroscopic techniques to elucidate the pathways from reactants to products. mdpi.comrsc.org

The photoisomerization process is often initiated by the absorption of light, leading to an excited state. rsc.orgbeilstein-journals.org For many organic molecules, this involves a transition from the ground state (S₀) to an excited singlet state (S₁). From the excited state, the molecule can undergo various processes, including isomerization. beilstein-journals.orgnih.gov The mechanism can proceed through different pathways, such as rotation around a bond or an inversion mechanism. beilstein-journals.org In some cases, the reaction may involve conical intersections, which are points where the potential energy surfaces of different electronic states cross, facilitating a rapid decay back to the ground state and leading to the isomerized product. mdpi.com

Computational studies, such as those using SA-CASSCF/CASPT2 methodology, can map the potential energy surfaces of the ground and excited states to detail the reaction mechanism. mdpi.com These studies can identify key intermediates and transition states, providing a comprehensive understanding of the photochemical transformation.

Ring Enlargement Reactions

Ring enlargement reactions provide another strategic avenue for the synthesis of 3H-1,2-oxathiepins, starting from smaller, more readily available sulfur-containing rings.

From Smaller Sulfur-Containing Rings (e.g., thiiranes, thietanes)

Smaller sulfur-containing heterocycles like thiiranes (three-membered rings) and thietanes (four-membered rings) can serve as precursors for larger rings. researchgate.netchim.it Photochemical methods have been employed for the ring expansion of thietanes to generate thiolane derivatives, suggesting the potential for similar strategies to access larger rings like oxathiepins. researchgate.net The inherent ring strain in these smaller rings makes them susceptible to ring-opening and subsequent rearrangement or reaction with other species to form a larger, more stable ring system. researchgate.net

Table 2: Ring Enlargement from Smaller Sulfur-Containing Rings

| Starting Ring | Target Ring System (Example) | Method | Reference |

|---|---|---|---|

| Thietanes | Thiolanes | Photochemical Rearrangement | researchgate.net |

Expansion Methodologies involving Electrophilic or Nucleophilic Intermediates

Ring expansion reactions can be facilitated by the generation of electrophilic or nucleophilic intermediates. longdom.orgsolubilityofthings.comnumberanalytics.com The mechanism of electrophilic cyclization, for instance, involves the formation of a cationic intermediate that can undergo rearrangements to form a more stable cyclic structure. longdom.org

In the context of ring expansion, an electrophilic center can be generated within the smaller ring or by an external reagent, which then triggers a rearrangement cascade leading to the larger ring. Similarly, a nucleophilic attack on a suitable substrate can initiate a sequence of bond formations and cleavages that result in ring enlargement. solubilityofthings.comnih.gov For example, the reaction of electrophilic carbenes with thioketones proceeds through a thiocarbonyl ylide intermediate, which could potentially be trapped or rearrange to form a larger ring. mdpi.com The controlled generation and reaction of these intermediates are key to the successful synthesis of the desired expanded ring system.

Cycloaddition Reactions Leading to the Oxathiepin System

A key method for the synthesis of the this compound ring system involves a photochemical ring expansion reaction. This process, while not a traditional cycloaddition, is a pericyclic reaction that directly yields a substituted derivative of the target heterocycle.

The established route involves the photoisomerization of 2H,6H-thiin-3-one 1-oxides. researchgate.netresearchgate.net In this process, various substituted 2H,6H-thiin-3-ones are first oxidized to their corresponding sulfoxides (1-oxides). researchgate.net Subsequent irradiation of these cyclic sulfoxides with UV light (λ = 350 nm) in a suitable solvent such as benzene (B151609) or acetonitrile (B52724) (MeCN) induces an isomerization, leading to the formation of 3H,7H-1,2-oxathiepin-4-ones. researchgate.netresearchgate.net

The reaction proceeds from a six-membered thiinone sulfoxide (B87167) to a seven-membered cyclic sulfenate ester (the oxathiepinone). researchgate.net This transformation provides a direct, albeit specialized, pathway to the 1,2-oxathiepin core structure. An example is the conversion of the tetramethyl-substituted thiinone 1-oxide to the corresponding tetramethyl-3H,7H-1,2-oxathiepin-4-one. researchgate.net The resulting oxathiepinone derivatives are noted to be thermally sensitive; for instance, the tetramethyl derivative requires isolation at low temperatures (-10 °C) to prevent subsequent ring contraction. researchgate.netresearchgate.net

Catalytic Approaches in Ring Construction (e.g., transition metal-mediated cyclizations)

There is a lack of specific reports on the application of transition metal-mediated cyclizations or other catalytic approaches for the direct construction of the this compound ring. While catalytic methods are extensively used for synthesizing various other heterocycles, their application to this particular system has not been documented in available research. rsc.orgnih.govmdpi.com

Synthesis of Functionalized and Substituted 3H-1,2-Oxathiepins

The functionalization of the this compound system is primarily achieved by utilizing appropriately substituted precursors in the synthetic sequence, as direct modification of the heterocyclic ring is challenging due to its sensitivity.

Derivatization at Carbon Centers

The photochemical isomerization route offers a clear strategy for synthesizing 3H-1,2-oxathiepins with various substituents on the carbon backbone. The substitution pattern of the final 3H,7H-1,2-oxathiepin-4-one product is dictated by the substituents present on the starting 2H,6H-thiin-3-one material. researchgate.netresearchgate.net By starting with thiinones bearing different alkyl groups at various positions, a range of carbon-substituted oxathiepinones can be prepared. researchgate.net

The following table summarizes the synthesis of different carbon-functionalized 3H,7H-1,2-oxathiepin-4-ones via this photochemical method.

| Starting Material (2H,6H-Thiin-3-one 1-oxide) | Resulting Product (3H,7H-1,2-Oxathiepin-4-one) | Reference |

| 2,2,6,6-Tetramethyl-2H,6H-thiin-3-one 1-oxide | 3,3,7,7-Tetramethyl-3H,7H-1,2-oxathiepin-4-one | researchgate.net |

| 2,2-Dimethyl-2H,6H-thiin-3-one 1-oxide | 3,3-Dimethyl-3H,7H-1,2-oxathiepin-4-one | researchgate.net |

| 6,6-Dimethyl-2H,6H-thiin-3-one 1-oxide | 7,7-Dimethyl-3H,7H-1,2-oxathiepin-4-one | researchgate.net |

Modification at Heteroatoms (Sulfur and Oxygen)

Modification at the heteroatoms is a critical prerequisite for the synthesis of the 1,2-oxathiepin ring via the photoisomerization pathway. The process inherently involves the specific manipulation of the sulfur atom's oxidation state.

The key step is the oxidation of the sulfur atom in the 2H,6H-thiin-3-one precursor. This is typically achieved using an oxidizing agent such as 3-chloroperbenzoic acid (m-CPBA) to convert the sulfide (B99878) within the thiinone ring into a sulfoxide (1-oxide). researchgate.netresearchgate.net This modification is essential as the sulfoxide is the photoactive species that undergoes the ring expansion to form the target heterocycle. researchgate.net

The resulting 3H,7H-1,2-oxathiepin-4-one product is a cyclic sulfenate ester, which represents a distinct functional group where the sulfur atom is in the +2 oxidation state and is bonded to both a carbon atom and the oxygen heteroatom. Further modifications of the heteroatoms within the formed oxathiepin ring have not been widely reported, likely due to the compound's inherent instability. researchgate.net

The table below outlines the necessary heteroatom modification step in the synthesis.

| Precursor Compound | Reagent | Modified Intermediate | Reference |

| 2,2,6,6-Tetramethyl-2H,6H-thiin-3-one | 3-Chloroperbenzoic acid | 2,2,6,6-Tetramethyl-2H,6H-thiin-3-one 1-oxide | researchgate.netresearchgate.net |

| 2,2-Dimethyl-2H,6H-thiin-3-one | 3-Chloroperbenzoic acid | 2,2-Dimethyl-2H,6H-thiin-3-one 1-oxide | researchgate.net |

| 6,6-Dimethyl-2H,6H-thiin-3-one | 3-Chloroperbenzoic acid | 6,6-Dimethyl-2H,6H-thiin-3-one 1-oxide | researchgate.net |

Reactivity and Comprehensive Mechanistic Investigations of 3h 1,2 Oxathiepin Systems

Ring Opening and Ring Contraction Pathways

The strained seven-membered ring of 3H-1,2-oxathiepin, combined with the relatively weak S-O bond, suggests that the molecule is susceptible to both ring-opening and ring-contraction reactions under various conditions.

A more likely pathway involves rearrangement to a more stable isomeric form, potentially followed by contraction. For instance, other heterocyclic systems have been shown to undergo ring contraction to form functionalized carbocycles. rsc.org Such transformations in this compound would likely be driven by the formation of a thermodynamically more stable ring system.

Illustrative Data on Thermal Rearrangements of Related Heterocycles

| Precursor Heterocycle | Conditions | Product(s) | Reference Analogy |

|---|---|---|---|

| Substituted Thiadiazine | Photochemical/Thermal | Ring contraction to thiadiazole derivatives | chim.it |

The sulfenate ester linkage in this compound is analogous to sulfonate esters, which are known to be susceptible to solvolysis. doubtnut.comyoutube.comaskfilo.comdoubtnut.com The presence of acid or a catalyst would likely facilitate the cleavage of the S-O bond. Hydrolysis in aqueous acidic conditions would be expected to open the ring to form a hydroxy-substituted sulfenic acid, which would likely be unstable and undergo further reactions.

Catalytic ring-opening could also be achieved using transition metals, which are known to interact with sulfur-containing heterocycles. nih.gov The diene system within the ring could also play a role in directing the outcome of such catalytic processes.

Electrophilic Reactivity Studies

The conjugated diene portion of the this compound ring is expected to be reactive towards electrophiles. Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. chemistrysteps.comlibretexts.org The outcome would likely be influenced by both kinetic and thermodynamic control.

The reaction would be initiated by the attack of an electrophile (E+) on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. The subsequent attack of a nucleophile (Nu-) would then lead to the 1,2- or 1,4-addition product. The regioselectivity of the initial attack would be influenced by the electronic effects of the neighboring sulfenate group.

Expected Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | 1,2-Addition Product | 1,4-Addition Product |

|---|---|---|

| HBr | 4-Bromo-5-hydroxy-1,2-oxathiepane | 6-Bromo-5-hydroxy-1,2-oxathiepane |

Nucleophilic Reactivity Investigations

The this compound ring possesses several sites susceptible to nucleophilic attack. The sulfur atom of the sulfenate ester is electrophilic and can be attacked by nucleophiles, leading to ring opening. This is a common reaction for sulfonate esters. organic-chemistry.orgacs.org Strong nucleophiles would likely attack the sulfur atom, cleaving the S-O bond and forming a new sulfur-nucleophile bond.

Additionally, the carbon atoms of the double bonds could be subject to Michael-type addition if the ring system is appropriately substituted with electron-withdrawing groups, although this is less likely for the parent compound. The nature of the nucleophile and the reaction conditions would determine the site of attack. rsc.orgresearchgate.net

Pericyclic and Rearrangement Reactions

As a seven-membered ring containing a conjugated diene, this compound could potentially participate in pericyclic reactions. researchgate.netresearchgate.netorganicchemistrydata.orgmsu.edu Electrocyclic reactions, where the conjugated system undergoes ring closure to form a bicyclic system, are a possibility under thermal or photochemical conditions. nih.govnih.gov The stereochemistry of such reactions would be governed by the Woodward-Hoffmann rules.

Sigmatropic rearrangements are also conceivable, involving the shift of a group across the pi-system. The presence of the heteroatoms could influence the feasibility and outcome of such rearrangements.

Oxidation and Reduction Chemistry of the Ring System

The sulfur atom in the +2 oxidation state in the sulfenate ester is susceptible to oxidation. Treatment with common oxidizing agents, such as hydrogen peroxide or peroxy acids, would be expected to oxidize the sulfur to higher oxidation states, forming the corresponding cyclic sulfinate ester (S=O) and subsequently a cyclic sulfonate ester (SO₂). These oxidized derivatives would exhibit different reactivity profiles compared to the parent compound. The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation. nih.gov

Reduction of the this compound ring could proceed at several locations. The double bonds could be hydrogenated using catalytic hydrogenation, leading to a saturated 1,2-oxathiepane ring. The S-O bond could also be cleaved under reductive conditions, for example, using reducing agents known to cleave disulfide or related bonds.

Stereochemical Aspects and Regioselectivity in Reactions of this compound Systems

The stereochemical and regioselective outcomes of reactions involving the this compound ring are governed by the inherent structural features of this heterocyclic system, including its puckered conformation and the electronic nature of the sulfur-oxygen bond. While specific experimental studies on this compound itself are not extensively documented, a comprehensive understanding can be derived from the well-established reactivity of analogous sulfur-oxygen heterocycles, such as cyclic sulfinates and sulfates. The principles of nucleophilic attack, ring-opening reactions, and cycloadditions in these related systems provide a predictive framework for the behavior of 3H-1,2-oxathiepins.

Regioselectivity in Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the this compound ring is a prime example where regioselectivity becomes a critical consideration. The position of attack is dictated by both steric hindrance and electronic effects at the carbon atoms adjacent to the oxygen and sulfur atoms. In analogy with the ring-opening of cyclic sulfates, the regioselectivity of nucleophilic attack on a substituted this compound can be influenced by the reaction conditions.

For instance, in a hypothetical reaction of a substituted this compound with a nucleophile, the attack could occur at either the C3 or C7 position. The outcome is often dependent on the nature of the substituents and the catalyst employed. Theoretical studies on gem-disubstituted cyclic sulfates have shown that the intrinsic preference is for the nucleophile to attack the less-substituted carbon center. unirioja.es However, this preference can be reversed by differential solvent effects and the electronic nature of the substituents. unirioja.es

Consider the hypothetical nucleophilic ring-opening of a 7-methyl-3H-1,2-oxathiepin. The regiochemical outcome would likely depend on the reaction pathway, as illustrated in the table below.

| Reaction Conditions | Proposed Major Product | Rationale |

|---|---|---|

| Basic/Neutral (SN2-like) | Attack at C3 | The nucleophile attacks the less sterically hindered carbon, which is typical for SN2 reactions. |

| Acid-Catalyzed | Attack at C7 | Protonation of the oxygen atom would lead to a more stabilized positive charge development on the more substituted C7 carbon, favoring nucleophilic attack at this position. |

Stereochemical Control in Ring-Opening and Cyclization

The stereochemistry of reactions at the this compound core is intrinsically linked to the mechanism of bond formation and cleavage. For nucleophilic substitution reactions, an SN2-type mechanism is often operative, leading to an inversion of configuration at the attacked stereocenter. This has been observed in the ring-opening of related cyclic sulfamidates, where the reaction proceeds with a clean inversion of stereochemistry. researchgate.net

The formation of the 1,2-oxathiepin ring via cyclization also exhibits stereochemical control. The stereoisomeric nature of the starting material will dictate the stereochemistry of the final product. For example, the cyclization of a chiral hydroxy sulfonic acid would be expected to proceed with a high degree of stereoselectivity, preserving the stereochemical integrity of the starting material in the product.

The table below summarizes the expected stereochemical outcomes for reactions involving a chiral this compound derivative.

| Reaction Type | Substrate | Expected Stereochemical Outcome | Mechanism |

|---|---|---|---|

| Nucleophilic Ring-Opening | (R)-7-phenyl-3H-1,2-oxathiepin | Product with inverted stereocenter at C7 | SN2 |

| Intramolecular Cyclization | (S)-7-hydroxyheptane-1-sulfonic acid | Formation of a single diastereomer of the this compound | Intramolecular SN2 |

Stereoselectivity in Cycloaddition Reactions

The diene-like structure within the this compound ring suggests its potential participation in cycloaddition reactions, such as the Diels-Alder reaction. In such reactions, the stereochemistry of both the diene (the oxathiepin ring) and the dienophile would control the stereochemical outcome of the resulting cycloadduct. Thiophene S-oxides, which are structurally related, are known to act as dienes in [4+2] cycloadditions, and these reactions exhibit high stereoselectivity. researchtrends.net

The facial selectivity of the cycloaddition would be influenced by the substituents on the this compound ring. Bulky substituents would direct the incoming dienophile to the less hindered face of the diene system, resulting in the preferential formation of one stereoisomer. The endo/exo selectivity would be governed by the secondary orbital interactions between the diene and the dienophile, a well-established principle in Diels-Alder chemistry.

Derivatization and Structural Modification of the 3h 1,2 Oxathiepin Scaffold

Functional Group Interconversions on the Ring System

Direct functional group interconversions on the 3H-1,2-oxathiepin ring itself are not widely reported in the literature. However, the inherent chemical nature of the ring, which contains a sulfinate ester moiety and a vinyl ether-like functionality, suggests several potential transformations.

One of the few documented reactions involving the core structure is the photoisomerization of 2H,6H-thiin-3-one 1-oxides to yield 3H,7H- Current time information in Bangalore, IN.researchgate.netoxathiepin-4-ones. researchgate.netresearchgate.netuni-hamburg.de This reaction provides an entry into a ketone derivative of the this compound system. The resulting 3H,7H- Current time information in Bangalore, IN.researchgate.netoxathiepin-4-ones are noted to be thermally unstable, undergoing ring contraction at elevated temperatures. researchgate.net

Potential, though not yet experimentally verified, functional group interconversions on the this compound scaffold could include:

Oxidation of the Sulfur Atom: The sulfur atom in the +4 oxidation state could potentially be oxidized to the +6 state, which would transform the cyclic sulfinate into a cyclic sulfonate. This would significantly alter the electronic properties and reactivity of the ring.

Reactions of the Double Bond: The endocyclic double bond could be susceptible to a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation. These transformations would lead to saturated or further functionalized seven-membered rings.

Cleavage and Rearrangement: Given the inherent strain and the presence of a relatively weak S-O bond, the ring system may be prone to cleavage or rearrangement reactions under various conditions, such as treatment with strong acids, bases, or reducing agents.

Formation of Annelated and Fused Ring Systems incorporating this compound

The synthesis of fused and annelated systems containing the 1,2-oxathiepin ring has been more extensively explored, particularly with aromatic and heteroaromatic rings. These larger, more rigid structures often exhibit greater stability than the monocyclic parent system.

A notable strategy for the synthesis of fused systems involves the palladium-catalyzed arylation of glycosyl thiols followed by a deprotection-lactonization sequence to afford thioglycosylated benzo[e] Current time information in Bangalore, IN.researchgate.netoxathiepin-5-ones. rsc.org This diversity-oriented approach allows for the creation of complex polyhydroxylated appendages on the benzoxathiepinone scaffold. rsc.org

Another approach involves the one-pot reaction of 2-mercaptonicotinic acid with α-bromo ketones to yield Current time information in Bangalore, IN.researchgate.netoxathiepino[5,6-b]pyridin-5-one derivatives. researchgate.net This method is described as efficient and regioselective, providing access to novel pyridine-annelated systems. researchgate.net

The following table summarizes selected examples of the synthesis of fused 1,2-oxathiepin systems.

| Starting Materials | Reaction Conditions | Fused System | Reference |

| Substituted methyl 2-iodobenzoates, Peracetylated glycosyl thiols | 1. Pd(OAc)₂, Xantphos, NEt₃, dioxane, 100 °C; 2. Deprotection-lactonization | Thioglycosylated benzo[e] Current time information in Bangalore, IN.researchgate.netoxathiepin-5-ones | rsc.org |

| 2-Mercaptonicotinic acid, α-Bromo ketones | One-pot substitution/cyclization | Current time information in Bangalore, IN.researchgate.netoxathiepino[5,6-b]pyridin-5-ones | researchgate.net |

Side-Chain Functionalization and Diversification Strategies

For a hypothetical substituted this compound, diversification could be achieved through the following conceptual pathways:

Functionalization of Alkyl Side-Chains: An alkyl group, such as a methyl group, could be subjected to free-radical halogenation to introduce a handle for subsequent nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides.

Modification of Carbonyl Groups: For ketone derivatives like 3H,7H- Current time information in Bangalore, IN.researchgate.netoxathiepin-4-ones, the carbonyl group serves as a versatile point for derivatization. researchgate.netresearchgate.net It could undergo reactions such as reduction to an alcohol, Wittig olefination to introduce a carbon-carbon double bond, or reductive amination to form an amine.

Cross-Coupling Reactions: If a halogenated this compound derivative were synthesized, it could serve as a substrate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl substituents.

These proposed strategies are based on well-established methodologies for the functionalization of other heterocyclic systems, such as polythiophenes, and could likely be adapted to the this compound scaffold. cmu.edu

Synthesis of Chiral this compound Derivatives

The development of synthetic routes to enantiomerically pure this compound derivatives is an area of growing interest, driven by the general importance of chiral molecules in medicinal chemistry and materials science. While the synthesis of chiral non-fused 3H-1,2-oxathiepins is not yet reported, significant progress has been made in the asymmetric synthesis of related benzofused analogues.

One successful approach is the biocatalytic transamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one using a panel of amine transaminases to access both enantiomers of the corresponding 3-amino derivative with high conversion and enantiomeric excess. researchgate.netmdpi.com This method highlights the potential of enzymatic transformations for the stereoselective synthesis of chiral seven-membered heterocycles. researchgate.netmdpi.com

Another strategy involves the organocatalytic asymmetric addition of thioglycolates to in situ generated o-quinone methides. researchgate.net Subsequent hydrolysis and cyclization afford 5-substituted-5H-benzoxathiepine-2(3H)-ones with moderate to high enantioselectivities. researchgate.net

The following table details examples of the asymmetric synthesis of chiral derivatives related to the this compound scaffold.

| Prochiral Substrate | Chiral Catalyst/Reagent | Chiral Product | Key Features | Reference |

| 3,4-Dihydro-2H-1,5-benzoxathiepin-3-one | Amine Transaminases (ATAs) | (R)- and (S)-3,4-Dihydro-2H-1,5-benzoxathiepin-3-amine | High conversion and enantiomeric excess for both enantiomers. | researchgate.netmdpi.com |

| 2-Sulfonylmethyl phenols and thioglycolates | Bifunctional Squaramide | 5-Substituted-5H-benzoxathiepine-2(3H)-ones | Organocatalytic conjugate addition to in situ generated o-quinone methides. | researchgate.net |

These methodologies, particularly the use of chiral catalysts and biocatalysts, provide a strong foundation for the future development of synthetic routes toward enantiomerically enriched this compound derivatives.

Advanced Theoretical and Computational Chemistry Studies on 3h 1,2 Oxathiepin

Electronic Structure and Bonding Analysis

Detailed analysis of the electronic structure and bonding of a molecule is foundational in computational chemistry. unipd.it This typically involves the application of quantum mechanical principles to understand the distribution of electrons and the nature of chemical bonds.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations are employed to determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mklibretexts.org The energy gap between these frontier orbitals is a critical parameter for assessing a molecule's kinetic stability and reactivity. For 3H-1,2-Oxathiepin, specific data from such calculations, which would typically be performed using methods like Density Functional Theory (DFT) or other ab initio approaches, are not available in the reviewed literature. aun.edu.egunige.ch

Charge Distribution and Reactivity Descriptors

The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. unipd.it Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. No published studies were found that report these descriptors for this compound.

Conformational Analysis and Ring Flexibility

The seven-membered ring of this compound is expected to be flexible, allowing for multiple conformations. Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt. nih.govmdpi.com

Potential Energy Surface Mapping

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. rsc.orgum.es By exploring the PES, chemists can identify stable conformers (local minima) and the energy barriers between them (saddle points or transition states). youtube.com A detailed PES for this compound, which would reveal its most stable conformations, has not been reported in the searched scientific literature.

Conformational Preferences and Interconversion Barriers

The relative energies of different conformers determine their population at a given temperature, while the heights of the energy barriers for interconversion dictate the rate at which they can switch from one form to another. Without specific computational studies on this compound, it is not possible to provide quantitative data on its conformational preferences or the energy barriers that separate them.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. pressbooks.publibretexts.orglumenlearning.com This provides deep insight into the kinetics and thermodynamics of a reaction. For this compound, no computational studies detailing its reaction mechanisms, such as ring-opening or substitution reactions, and the associated transition state structures or activation energies, were found. nih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways

There are currently no available studies that utilize Density Functional Theory (DFT) to investigate the reaction pathways of this compound. Such studies would be invaluable for understanding its thermal and photochemical stability, potential rearrangement mechanisms (e.g., ring contraction or expansion), and its reactivity with other chemical species. For related compounds, DFT has been used to explain the regioselectivity of reactions and to calculate activation energies for various mechanistic steps. researchgate.net For instance, DFT calculations at the M06-2X/6-311++G(3df,2p) level were used to study the geometry and reaction energetics of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one. mdpi.comresearchgate.net

Ab Initio and Semi-Empirical Method Applications

No specific applications of ab initio or semi-empirical computational methods for this compound have been documented. Ab initio methods, such as CASSCF and CASPT2, are crucial for accurately describing the electronic structure of excited states and understanding photochemical reactions. rsc.org These methods could elucidate the photostability of this compound. Semi-empirical methods, while less accurate, could be useful for preliminary conformational analysis or for studying larger systems involving this moiety.

Prediction of Spectroscopic Parameters

The computational prediction of spectroscopic parameters is a powerful tool for identifying and characterizing novel compounds.

There are no published computational studies predicting the 1H or 13C NMR chemical shifts for this compound. Such predictions, typically performed using DFT methods, would be essential for the structural confirmation of this compound if it were to be synthesized. This analysis involves correlating calculated isotropic shielding values with experimental chemical shifts. For other molecules, combining experimental and predicted spectra is a common validation strategy. thermofisher.comyoutube.com

A computational vibrational frequency analysis for this compound has not been reported. This analysis, usually performed alongside geometry optimization in DFT calculations, predicts the positions and intensities of bands in the Infrared (IR) and Raman spectra. These predicted spectra are critical for identifying key functional groups and for comparison with experimental data to confirm the molecule's structure. thermofisher.com

Molecular Dynamics Simulations of Oxathiepin Systems

No molecular dynamics (MD) simulations have been published for systems containing this compound. Ab initio MD simulations could provide insights into the dynamic stability of the molecule at finite temperatures and its conformational flexibility. mdpi.com Classical MD simulations would be useful for studying its behavior in solution or its interaction with biological macromolecules, should a relevant context be identified.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a definitive structural assignment of 3H-1,2-Oxathiepin, a combination of one-dimensional and two-dimensional NMR experiments would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of the protons on the seven-membered ring would be indicative of their proximity to the oxygen and sulfur heteroatoms and the double bond. Protons adjacent to the oxygen atom would be expected to resonate at a lower field (higher ppm) compared to those closer to the sulfur atom. Spin-spin coupling constants (J-values) between adjacent protons would help to establish the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and proximity to the electronegative oxygen and sulfur atoms. Carbons of the double bond would appear in the olefinic region of the spectrum.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton network throughout the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and confirming the connectivity across the heteroatoms.

A hypothetical data table for the expected NMR signals of this compound is presented below, based on general principles of NMR spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | Multiple signals in the aliphatic and olefinic regions, with distinct chemical shifts for protons adjacent to O and S. |

| ¹³C NMR | Signals corresponding to sp² and sp³ hybridized carbons, with downfield shifts for carbons bonded to heteroatoms. |

| COSY | Cross-peaks indicating scalar coupling between adjacent protons in the ring. |

| HSQC | Correlation peaks linking each proton to its directly attached carbon atom. |

| HMBC | Long-range correlations confirming the ring structure and the positions of the heteroatoms. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This would be the first step to confirm the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula C₅H₆OS.

Electron Ionization (EI) Mass Spectrometry: EI-MS would likely lead to extensive fragmentation of the this compound ring. The resulting fragmentation pattern would be a unique fingerprint of the molecule. Key fragmentation pathways could involve the loss of small, stable molecules such as SO, H₂S, or fragments of the carbon chain. The analysis of these fragments would help to piece together the original structure.

Chemical Ionization (CI) and Electrospray Ionization (ESI): These are softer ionization techniques that typically produce a more prominent molecular ion or protonated molecule peak, respectively. This is particularly useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.

The expected mass spectrometry data for this compound is summarized in the following table.

| Technique | Expected Data |

| HRMS | An exact mass measurement corresponding to the elemental formula C₅H₆OS. |

| EI-MS | A molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the heterocyclic ring. |

| ESI-MS | A prominent protonated molecule peak [M+H]⁺. |

Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the C=C stretching vibration from the double bond within the ring. C-H stretching vibrations for both sp² and sp³ hybridized carbons would also be present. The C-O and C-S stretching vibrations would likely appear in the fingerprint region of the spectrum. The presence of a sulfoxide (B87167) (S=O) group, which is not in the parent structure but common in derivatives, would give a very strong and characteristic absorption.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C and S-O single bond stretching vibrations, which may be weak in the IR spectrum. The symmetric vibrations of the molecule would be more Raman active.

A table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=C Stretch | ~1650-1600 | Strong |

| C-H (sp²) Stretch | ~3100-3000 | Moderate |

| C-H (sp³) Stretch | ~3000-2850 | Moderate |

| C-O Stretch | ~1260-1000 | Weak |

| S-O Stretch | ~800-700 | Moderate |

| C-S Stretch | ~700-600 | Moderate |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC would be an excellent method for purity analysis. Coupled with a mass spectrometer (GC-MS), it would provide separation and structural information simultaneously. The retention time in GC is a characteristic property that can be used for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. A UV detector could be used for detection, as the double bond in the ring would provide a chromophore. HPLC is also crucial for monitoring the progress of a synthesis and for isolating the pure compound.

The application of these chromatographic methods is summarized below.

| Technique | Application |

| Gas Chromatography (GC) | Purity assessment and separation of volatile components. |

| GC-Mass Spectrometry (GC-MS) | Separation combined with mass analysis for identification of components in a mixture. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, preparative separation, and reaction monitoring. |

While direct experimental data on the parent compound this compound is currently absent from the scientific literature, a clear roadmap for its comprehensive characterization can be established based on standard analytical methodologies. A combination of NMR spectroscopy, mass spectrometry, vibrational spectroscopy, and chromatographic techniques would be required to fully elucidate and confirm its structure and to assess its purity. Should a crystalline sample be obtainable, X-ray crystallography would provide the definitive solid-state structure. The application of these advanced analytical methods will be crucial for any future research aimed at synthesizing and exploring the properties of this fundamental heterocyclic system.

Future Research Directions and Emerging Opportunities in 3h 1,2 Oxathiepin Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The accessibility of 3H-1,2-oxathiepins is currently limited, highlighting a critical need for the development of new and efficient synthetic routes. The primary known method involves the photochemical isomerization of 2H,6H-thiin-3-one 1-oxides. researchgate.netresearchgate.net This specific transformation, which yields 3H,7H-1,2-oxathiepin-4-ones upon irradiation, serves as a foundational starting point. researchgate.netresearchgate.net However, expanding the synthetic chemist's toolkit will be crucial for advancing the field.

Future research should focus on adapting established cyclization strategies that have proven successful for other related seven-membered heterocycles. Methodologies developed for various benzoxathiepin isomers could be particularly instructive. For instance, palladium-catalyzed reactions involving glycosyl thiols have been used to create complex thioglycosylated benzo[e] researchgate.netresearchgate.netoxathiepin-5-ones, suggesting that transition metal catalysis could be a powerful tool for constructing the 1,2-oxathiepin core. rsc.org Similarly, one-pot procedures, such as the self-promoted thiolysis of 1,2-epoxides, could be explored as a direct route to functionalized oxathiepins. acs.orgresearchgate.net

Other promising avenues include intramolecular reactions, such as the Dieckmann condensation, which has been successfully employed to synthesize benzoxathiepinone scaffolds. researchgate.netmdpi.com The development of atom-economical multicomponent reactions and cascade processes that rapidly build molecular complexity also represents a significant opportunity. sioc-journal.cnresearchgate.net

| Potential Synthetic Strategy | Key Precursors | Precedent Application | Potential for 3H-1,2-Oxathiepin |

| Photochemical Isomerization | 2H,6H-thiin-3-one 1-oxides | Synthesis of 3H,7H-1,2-oxathiepin-4-ones researchgate.netresearchgate.net | Optimization and exploration of substrate scope for variously substituted derivatives. |

| Palladium-Catalyzed Cyclization | Aryl halides and functionalized thiols | Synthesis of benzo[e] researchgate.netresearchgate.netoxathiepin-5-ones rsc.org | Development of intermolecular or intramolecular Pd-catalyzed routes to the core this compound ring. |

| Thiolysis of Epoxides | Epoxides and thiol-containing molecules | One-pot synthesis of benzo[e]1,4-oxathiepin-5-ones acs.orgpsu.edu | Investigation of ring-opening of suitable vinyl epoxides with a sulfur nucleophile followed by cyclization. |

| Dieckmann Condensation | Acyclic diesters with appropriate thioether and ester functionalities | Synthesis of ethyl 3-oxo-3,4-dihydro-2H-1,5-benzothiepin-4-carboxylate mdpi.com | Design of acyclic precursors that could undergo intramolecular condensation to form the 1,2-oxathiepin ring. |

| Reductive Heck Cyclization | Vinyl or aryl halides linked to an alkene | Synthesis of seven-membered fused sultones researchgate.net | Application to precursors containing both a sulfur-based group and a vinyl ether to form the oxathiepin ring. |

Investigation of Undiscovered Reactivity Profiles and Reaction Modes

The this compound ring contains a cyclic sulfenate ester, a functional group known for its unique and often thermally labile nature. Current research indicates that derivatives like 3H,7H-1,2-oxathiepin-4-ones are unstable at room temperature, readily undergoing ring contraction to form thietanone products. researchgate.netresearchgate.net This known instability is not a limitation but rather an opportunity to harness controlled reactivity.

Future investigations should systematically explore the parameters governing this ring contraction and determine if the reaction can be channeled toward other useful transformations. The influence of substituents on the ring could dramatically alter its stability and reactivity, potentially allowing for the isolation of more stable derivatives or enabling different reaction pathways.

Beyond thermal decomposition, the reactivity of the S-O bond towards various reagents is largely unknown. A systematic study of its behavior with nucleophiles, electrophiles, and radical species is warranted. For example, the sulfur atom could be targeted for oxidation to form cyclic sulfinates or sulfonates, thereby creating new classes of seven-membered sulfur-containing heterocycles. Pericyclic reactions, beyond the initial photochemical isomerization, may also be possible, offering pathways to novel molecular architectures. researchgate.net

| Proposed Research Area | Key Questions | Potential Outcomes |

| Ring Stability Analysis | How do electronic and steric factors of substituents affect the thermal stability of the 1,2-oxathiepin ring? | Isolation of stable derivatives; controlled access to ring-contracted products like thietanones. researchgate.net |

| Nucleophilic/Electrophilic Attack | Where does selective bond cleavage occur (S-O, C-S, C-O) upon reaction with various nucleophiles or electrophiles? | Development of ring-opening reactions to generate functionalized linear compounds. |

| Oxidation/Reduction Chemistry | Can the sulfur atom be selectively oxidized or reduced while preserving the ring structure? | Synthesis of novel cyclic sulfinates and sulfonates (sultones) or cyclic thioethers. |

| Pericyclic Reactions | Can the 1,2-oxathiepin system participate in cycloadditions or electrocyclic reactions? | Access to novel fused or bridged heterocyclic systems. |

Advancements in Computational Modeling for Complex Oxathiepin Systems

Computational modeling is a powerful tool for simulating and studying complex chemical systems, allowing scientists to conduct numerous experiments virtually to guide laboratory work. nih.gov For a reactive and potentially unstable system like this compound, computational methods are invaluable for understanding its fundamental properties. plos.orgyoutube.com Techniques such as Density Functional Theory (DFT) can provide deep insights into molecular structure, stability, and reaction mechanisms, as has been demonstrated for other complex heterocyclic systems. researchgate.netmdpi.com

Future research should leverage computational modeling to:

Predict Stability: Calculate the ring strain and thermodynamic stability of substituted 3H-1,2-oxathiepins to identify promising synthetic targets that might be more stable and isolable.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for known processes, such as the thermal ring contraction to thietanones. researchgate.netresearchgate.net This would provide a detailed understanding of the reaction coordinates and influencing factors.

Explore Novel Reactivity: Simulate the interaction of the this compound ring with various reagents to predict undiscovered reaction modes and guide experimental design, thereby reducing the number of costly and time-consuming experiments. plos.orgnih.gov

Analyze Spectroscopic Data: Predict NMR, IR, and other spectroscopic properties to aid in the characterization of these novel and potentially transient compounds.

The synergy between computational prediction and experimental validation will be essential for accelerating progress in this area, allowing researchers to focus on the most promising avenues for synthesis and application. youtube.com

Development of this compound as Versatile Building Blocks in Synthetic Chemistry

In modern organic synthesis, "building blocks" are relatively simple molecules with specific functional groups that serve as starting materials for the construction of more complex target structures. enamine.netenamine.netsigmaaldrich.com Once reliable synthetic routes are established, the this compound scaffold is well-positioned to become a versatile building block for diversity-oriented synthesis. rsc.org

The unique structural and reactive features of the this compound ring could be exploited to generate a wide range of molecular skeletons. For example, controlled ring-opening or ring-contraction reactions could provide access to highly functionalized linear or smaller ring systems that are difficult to synthesize by other means. The ability to introduce various substituents onto the oxathiepin core would allow for the creation of libraries of related compounds for screening in medicinal chemistry or materials science. researchgate.netresearchgate.net

The development of this compound and its derivatives as readily available building blocks would provide synthetic chemists with a new tool, enabling the exploration of previously inaccessible chemical space and the design of novel molecules with potentially interesting biological or material properties.

Q & A

Q. How can researchers optimize the synthesis of 3H-1,2-Oxathiepin derivatives while ensuring reproducibility?

Methodological Answer:

- Step 1: Follow literature protocols for analogous heterocyclic compounds (e.g., 1,2,4-triazole derivatives) to establish baseline reaction conditions .

- Step 2: Use high-purity reagents and solvents (e.g., anhydrous THF or DCM) to minimize side reactions. Document supplier details, batch numbers, and purity levels to ensure reproducibility .

- Step 3: Employ spectroscopic techniques (IR, ¹H/¹³C NMR) to confirm intermediate structures at each synthesis stage .

- Step 4: Validate reaction yields using quantitative methods (e.g., HPLC) and compare results with theoretical predictions from computational tools like DFT .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Key Protocols:

- Use fume hoods and PPE (gloves, lab coats, goggles) to mitigate inhalation/contact risks, as per GHS safety guidelines .

- Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent degradation or reactivity with moisture .

- Establish emergency procedures for spills, including neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Q. How should researchers design experiments to characterize the electronic structure of this compound?

Methodological Answer:

- Experimental Design:

- Perform ab initio or DFT calculations to predict bond lengths, angles, and charge densities .

- Validate computational models with experimental data (e.g., X-ray crystallography for geometric parameters or UV-Vis spectroscopy for electronic transitions) .

- Cross-reference results with structurally similar compounds (e.g., 3H-1,2-dithiole-3-thione) to identify anomalies or trends .

Advanced Research Questions

Q. How can contradictory data between theoretical and experimental results for this compound’s reactivity be reconciled?

Methodological Answer:

- Analytical Framework:

- Compare computational methods (e.g., HF vs. DFT) to assess their alignment with experimental observations .

- Investigate solvent effects or temperature dependencies that may alter reaction pathways in practice .

- Use sensitivity analysis to identify parameters (e.g., basis set selection in DFT) that disproportionately influence theoretical outcomes .

- Example: If DFT predicts a lower activation energy than observed experimentally, re-examine solvent interactions or transition-state approximations .

Q. What strategies are effective for evaluating this compound’s biological activity in complex cellular systems?

Methodological Answer:

- Stepwise Approach:

- Use in vitro models (e.g., pancreatic β-cells) to assess antioxidant potential via glutathione (GSH) upregulation assays .

- Apply dose-response studies to determine IC₅₀ values for cytotoxicity, ensuring controls for oxidative stress markers (e.g., ROS levels) .

- Validate findings with orthogonal methods (e.g., transcriptomic analysis of stress-response genes) to rule out assay-specific artifacts .

- Data Interpretation: Cross-correlate bioactivity with structural analogs (e.g., dithiolethiones) to infer mechanism-action relationships .

Q. How can researchers resolve inconsistencies in spectroscopic data for this compound derivatives?

Methodological Answer:

Q. What methodologies are recommended for studying this compound’s role in modulating enzymatic pathways?

Methodological Answer:

- Integrated Approach:

- Conduct enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to quantify binding affinity (Kᵢ) .

- Use molecular docking simulations to predict interaction sites, followed by mutagenesis to validate critical residues .

- Pair findings with metabolomic profiling to map downstream pathway alterations (e.g., glutathione metabolism) .

Data Presentation & Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.